Tildacerfont

Description

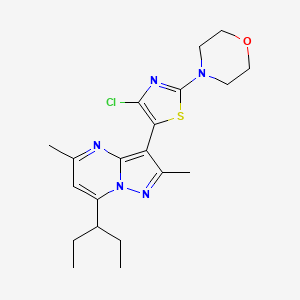

This compound is an orally bioavailable, selective nonsteroidal antagonist of the corticotropin-releasing factor type-1 (CRF1; CRF-1) receptor, that can potentially be used to prevent excess androgen production in congenital adrenal hyperplasia (CAH). Upon oral administration, tildacerfon targets, binds to and inhibits the CRF1 receptor located in the pituitary gland. This reduces adrenocorticotropic hormone (ACTH) secretion and reduces the overproduction of adrenal androgens. CRF is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and stimulates ACTH release from the anterior pituitary. CAH comprises a set of enzymatic defects in the cortisol synthetic pathway. A decrease in adrenal cortisol production impairs negative feedback on the HPA axis, which increases production of CRF and ACTH, the primary stimulus for cortisol and 19-carbon steroid production in the adrenal cortex.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Properties

CAS No. |

1014983-00-6 |

|---|---|

Molecular Formula |

C20H26ClN5OS |

Molecular Weight |

420.0 g/mol |

IUPAC Name |

4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine |

InChI |

InChI=1S/C20H26ClN5OS/c1-5-14(6-2)15-11-12(3)22-19-16(13(4)24-26(15)19)17-18(21)28-20(23-17)25-7-9-27-10-8-25/h11,14H,5-10H2,1-4H3 |

InChI Key |

CLKXPWDYEYIPFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(SC(=N3)N4CCOCC4)Cl)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tildacerfont |

Origin of Product |

United States |

Foundational & Exploratory

Tildacerfont for Polycystic Ovary Syndrome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the pathophysiology is multifaceted, a subset of patients exhibits adrenal androgen excess, contributing significantly to the clinical manifestations. Tildacerfont (SPR001), a potent and selective non-steroidal oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, is under investigation as a novel therapeutic agent for PCOS by targeting the hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenal androgen production. This document provides a comprehensive technical overview of the mechanism of action, preclinical rationale, and clinical trial data for this compound in the context of PCOS.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that acts as a CRF1 receptor antagonist. The CRF1 receptor is predominantly expressed in the anterior pituitary and plays a pivotal role in the HPA axis. By blocking the action of corticotropin-releasing factor (CRF) on these receptors, this compound effectively reduces the secretion of adrenocorticotropic hormone (ACTH).[1] This, in turn, leads to a decrease in the adrenal production of androgens, such as dehydroepiandrosterone sulfate (DHEAS), which are often elevated in a subset of women with PCOS.[1] The targeted action of this compound on the HPA axis offers a promising approach to managing the adrenal component of hyperandrogenism in PCOS.

Signaling Pathway of this compound's Action

The mechanism of action of this compound is centered on the modulation of the HPA axis. In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the corticotrophs of the anterior pituitary. This binding initiates a signaling cascade, primarily through the Gs-alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then promotes the synthesis and release of ACTH into the bloodstream. ACTH travels to the adrenal cortex and stimulates the production of cortisol and adrenal androgens. This compound, by competitively binding to the CRF1 receptor, prevents the downstream signaling cascade, thereby reducing ACTH secretion and subsequent adrenal androgen synthesis.

Clinical Investigation: The POWER Study

The primary clinical evidence for this compound in PCOS comes from the Phase 2 POWER (Polycystic Ovary Syndrome Worldwide: Evaluation of a CRF1-Receptor Antagonist) study. This was a proof-of-concept, randomized, double-blind, placebo-controlled, dose-escalation study designed to evaluate the safety, tolerability, and efficacy of this compound in women with PCOS and elevated adrenal androgens.[2][3]

Experimental Protocol: POWER Study

Study Design:

-

Phase: 2

-

Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.[2][3]

-

Population: Women aged 18 to 40 years with a diagnosis of PCOS according to the NIH 1990 criteria and elevated DHEAS levels.[3]

-

Sample Size: 27 participants were enrolled.

-

Treatment Arms:

-

This compound: Oral tablets with dose escalation.

-

Placebo: Matched placebo tablets.

-

-

Dosing Regimen: Participants in the this compound arm received 50 mg once daily for the first 4 weeks, followed by 100 mg once daily for the next 4 weeks, and finally 200 mg once daily for the last 4 weeks.[3]

-

Treatment Duration: 12 weeks.[3]

-

Primary Endpoint: The primary endpoint was the change from baseline in DHEAS levels at week 12.[2][3]

Inclusion Criteria (Abbreviated):

-

Females aged 18-40 years.

-

Confirmed diagnosis of PCOS (NIH 1990 criteria).

-

Elevated DHEAS levels (> upper limit of normal for age).

Exclusion Criteria (Abbreviated):

-

History of congenital adrenal hyperplasia (CAH), Cushing's syndrome, or other adrenal/pituitary diseases.

-

Clinically significant hyperprolactinemia.

-

Total testosterone levels >140 ng/dL or DHEAS >650 mcg/dL.

-

Use of glucocorticoids within 30 days of screening.

-

Pregnancy or lactation.[3]

Hormone Analysis: While the specific assays used in the POWER study are not detailed in the available public documents, the standard for clinical trials of this nature involves highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of steroid hormones, including DHEAS and testosterone.[4][5] Immunoassays are also commonly used for protein hormones like SHBG.

Experimental Workflow

The workflow of the POWER study involved screening potential participants against the inclusion and exclusion criteria, followed by randomization to either the this compound or placebo group. The treatment period consisted of a 12-week dose-escalation phase. Hormone levels and safety parameters were assessed at baseline and at specified intervals throughout the study, with a final evaluation at week 12.

Quantitative Data from the POWER Study

The results of the Phase 2 POWER study were presented at the Endocrine Society (ENDO) 2024 Annual Meeting. The study demonstrated a statistically significant reduction in DHEAS and an increase in sex hormone-binding globulin (SHBG) in women with elevated baseline DHEAS who were treated with this compound compared to placebo.

Baseline Demographics and Hormonal Characteristics

| Characteristic | This compound (n=17) | Placebo (n=10) | Total (n=27) |

| Age (years), mean (SD) | 28.4 (5.6) | 29.3 (5.5) | 28.7 (5.4) |

| BMI ( kg/m ²), mean (SD) | 32.1 (5.8) | 32.4 (12.5) | 32.2 (8.6) |

| DHEAS (µg/dL), mean (SD) | 351.3 (90.5) | 387.8 (107.2) | 364.8 (96.7) |

| 17-OHP (ng/dL), mean (SD) | 83.2 (86.3) | 62.1 (54.1) | 75.4 (75.5) |

| ACTH (pg/mL), mean (SD) | 23.9 (11.9) | 22.3 (12.0) | 23.3 (11.7) |

| Androstenedione (ng/dL), mean (SD) | 185.2 (75.2) | 130.0 (66.0) | 166.8 (75.6) |

| Testosterone (ng/dL), mean (SD) | 61.0 (22.0) | 61.1 (27.0) | 61.0 (23.4) |

| Data from Spruce Biosciences press release, June 3, 2024.[6] |

Efficacy Results at Week 12

| Endpoint | This compound | Placebo | p-value |

| Change from Baseline in DHEAS (%) | -12.4% | +5.7% | 0.020 |

| Change from Baseline in SHBG (%) | +32.9% | -8.1% | 0.012 |

| Data for DHEAS change is in the modified intent-to-treat analysis of participants with elevated baseline DHEAS. Data for SHBG change is in the intent-to-treat analysis population. Data from Spruce Biosciences press release, June 3, 2024.[1][6] |

Safety and Tolerability

This compound was reported to be well-tolerated in the POWER study, with no significant safety signals observed. The majority of adverse events were mild to moderate in severity, and no serious adverse reactions were reported.[1]

Logical Relationship of this compound's Therapeutic Rationale

The therapeutic rationale for this compound in PCOS is based on a clear, logical progression from the underlying pathophysiology to the targeted mechanism of action and the expected clinical outcomes. This can be visualized as a logical flow diagram.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for a subset of women with PCOS characterized by adrenal androgen excess. The Phase 2 POWER study has provided promising proof-of-concept data, demonstrating a statistically significant reduction in DHEAS and an increase in SHBG with a favorable safety profile. These findings suggest that by modulating the HPA axis, this compound may address a key driver of hyperandrogenism in these patients.

Further investigation in larger, longer-term clinical trials will be necessary to fully elucidate the clinical benefits of this compound on the diverse symptoms of PCOS, including hirsutism, acne, and menstrual irregularities, and to confirm its long-term safety. The continued development of this compound holds the potential to offer a much-needed, mechanistically distinct treatment option for women with PCOS and adrenal hyperandrogenism.

References

- 1. Spruce Biosciences Presented Phase 2 this compound Results for PCOS at ENDO 2024 [synapse.patsnap.com]

- 2. Spruce Biosciences Presented Phase 2 POWER Study Results of this compound for the Treatment of Polycystic Ovary Syndrome at ENDO 2024 - BioSpace [biospace.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Steroid Mass Spectrometry for the Diagnosis of PCOS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 6. Spruce Biosciences Presented Phase 2 POWER Study Results of this compound for the Treatment of Polycystic Ovary Syndrome at ENDO 2024 | Spruce Biosciences [investors.sprucebio.com]

Tildacerfont (SPR001): A Deep Dive into Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tildacerfont (also known as SPR001) is an investigational, orally bioavailable, non-steroidal selective antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor. It is being developed for the treatment of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands. In CAH, impaired cortisol synthesis leads to a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary, resulting in adrenal hyperplasia and excessive production of androgens and other steroid precursors. This compound aims to normalize adrenal hormone production by targeting the CRF1 receptor in the pituitary, thereby reducing ACTH secretion. This document provides a comprehensive overview of the core preclinical research findings that have supported the clinical development of this compound.

Mechanism of Action

This compound is a potent and highly selective antagonist of the CRF1 receptor. Preclinical studies have demonstrated that this compound binds to CRF1 receptors, effectively blocking CRF-stimulated signaling.[1] This action at the pituitary level is crucial for its therapeutic effect in CAH. By inhibiting the CRF1 receptor, this compound disrupts the excessive stimulation of the adrenal glands by ACTH, leading to a reduction in the overproduction of adrenal androgens, such as androstenedione (A4), and steroid precursors like 17-hydroxyprogesterone (17-OHP).[1][2]

Signaling Pathway

The hypothalamic-pituitary-adrenal (HPA) axis is the primary regulator of the stress response and steroidogenesis. In CAH, the negative feedback loop is disrupted due to cortisol deficiency. The following diagram illustrates the mechanism of action of this compound within the HPA axis.

Preclinical Pharmacology

Detailed quantitative data from preclinical in vitro and in vivo studies are not extensively available in the public domain. The following sections summarize the qualitative findings and reference the need for more specific data where applicable.

In Vitro Studies

While specific binding affinity (Ki) and functional antagonism (IC50) values from preclinical studies are not publicly disclosed, this compound is consistently described as a "potent and highly selective" CRF1 receptor antagonist.[3][4]

Experimental Protocol: CRF1 Receptor Binding Assay (General Methodology)

A standard preclinical protocol to determine the binding affinity of a compound like this compound for the CRF1 receptor would typically involve a competitive radioligand binding assay. The general steps are outlined below.

Experimental Protocol: CRF1 Receptor Functional Assay (General Methodology)

To assess the functional antagonism of this compound, a cell-based assay measuring the downstream signaling of CRF1 receptor activation, such as cyclic AMP (cAMP) production, would be employed.

In Vivo Studies

Publicly available information on the in vivo efficacy of this compound in animal models of CAH is limited. However, it is stated that preclinical studies demonstrated the ability of this compound to inhibit CRF-stimulated receptor function, which would be expected to lead to reductions in ACTH and adrenal androgens.[2]

Preclinical Pharmacokinetics

While detailed pharmacokinetic parameters from preclinical studies in species such as rats and dogs are not publicly available, Phase 1 studies in healthy human adults provide some insight into the pharmacokinetic profile of this compound.[5] Preliminary pharmacokinetic analysis from a pediatric study suggests that this compound is cleared more rapidly in children than in adult CAH patients.

Table 1: Summary of this compound Pharmacokinetic Properties (from Human Studies)

| Parameter | Observation | Citation |

| Absorption | Cmax occurs at approximately 5 hours post-dose (powder-in-capsule formulation). | [5] |

| Tmax is more consistent with a tablet formulation (median 3 hours). | [5] | |

| Half-life | Approximately 60 hours with the tablet formulation. | [5] |

| Metabolism | This compound is a moderate inhibitor of CYP3A4. | [5] |

| Formulation | A tablet formulation provides a more consistent and predictable pharmacokinetic profile compared to a powder-in-capsule formulation. | [5] |

Summary and Future Directions

The available preclinical data, although not extensively detailed in the public domain, support the mechanism of action of this compound as a potent and selective CRF1 receptor antagonist. The preclinical findings provided the scientific rationale for advancing this compound into clinical trials for the treatment of CAH. Further publication of detailed preclinical pharmacology, efficacy, and pharmacokinetic data would provide a more complete picture for the scientific community. The ongoing clinical development program will ultimately determine the therapeutic potential of this compound in managing the hormonal imbalances in patients with CAH.

References

- 1. researchgate.net [researchgate.net]

- 2. Spruce’s rare disease drug yields positive data in Phase IIa trial [clinicaltrialsarena.com]

- 3. Spruce Biosciences Announces Topline Results from CAHmelia-204 in Adult CAH and CAHptain-205 in Adult and Pediatric CAH | Spruce Biosciences [investors.sprucebio.com]

- 4. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]

- 5. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of this compound, a Small-Molecule CRF1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Second-Generation CRF1 Antagonists

Introduction

Corticotropin-releasing factor (CRF), a 41-amino acid peptide, is a principal mediator of the endocrine, autonomic, behavioral, and immune responses to stress.[1][2][3] Its actions are primarily mediated through two G-protein coupled receptor subtypes, CRF1 and CRF2.[2] The CRF1 receptor, in particular, is densely expressed in brain regions associated with stress and anxiety, such as the pituitary, neocortex, amygdala, and hippocampus.[2][3][4] Activation of the CRF1 receptor is a key trigger for the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of adrenocorticotropic hormone (ACTH) and subsequent production of corticosteroids.[3]

Given this central role in the stress response, the CRF1 receptor has been a major target for the development of novel pharmacotherapies for stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[2] The initial wave of non-peptide, small-molecule CRF1 antagonists, known as the first generation, showed high potency and efficacy in preclinical models.[1][5] However, their development was hampered by unfavorable pharmacokinetic properties. These early compounds, such as CP-154,526 and NBI-27914, were highly lipophilic, leading to high plasma protein binding, tissue accumulation, long elimination half-lives, and potential toxicity.[1][5] These characteristics resulted in poor bioavailability and unpredictable pharmacokinetic profiles, limiting their clinical utility.[5]

This guide focuses on the subsequent evolution in the field: the discovery and development of second-generation CRF1 antagonists. These agents were rationally designed to overcome the limitations of their predecessors by incorporating structural modifications that reduce lipophilicity and improve overall drug-like properties, paving the way for renewed clinical investigation.[1][5]

Second-Generation CRF1 Antagonists: A Leap Forward

The primary challenge in advancing from the first to the second generation of CRF1 antagonists was to retain high binding affinity and potency while significantly improving the pharmacokinetic profile.[1] Medicinal chemistry efforts focused on a common theme: the addition of polar substituents to established heterocyclic core structures. This strategy aimed to decrease the overall lipophilicity (measured as cLogP), which was a major liability of the first-generation compounds.[1]

Key second-generation compounds that emerged from these efforts include:

-

DMP696: Maintained high potency (Ki of 1.7 nM) comparable to first-generation compounds but with a cLogP of 3.2, which is significantly lower.[1]

-

NBI-30775 (R121919): Another compound with improved physicochemical properties.[1]

-

R278995 (CRA0450): Developed with reduced lipophilicity.[1]

-

Tildacerfont and Crinecerfont: More recent antagonists that have advanced to late-stage clinical trials, particularly for conditions like congenital adrenal hyperplasia (CAH), by demonstrating an ability to lower elevated adrenal androgens.[6][7] These compounds feature unique structural elements that lower their volume of distribution and enhance solubility, leading to more predictable pharmacokinetics.[5]

These newer agents successfully decoupled high potency from high lipophilicity, a critical step in developing viable clinical candidates.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative first and second-generation CRF1 antagonists, allowing for a direct comparison of their properties.

Table 1: CRF1 Receptor Binding Affinity

| Compound | Type | Ki (nM) | IC50 (nM) | Reference |

| CP-154,526 | 1st Gen | ~1.7 (similar to DMP696) | - | [1] |

| Antalarmin | 1st Gen | - | 3 | [4] |

| DMP696 | 2nd Gen | 1.7 | - | [1] |

| This compound | 2nd Gen | - | Data not available in searches | |

| Crinecerfont | 2nd Gen | - | Data not available in searches | |

| NBI-30775/R121919 | 2nd Gen | Data not available in searches | - | |

| R278995/CRA0450 | 2nd Gen | Data not available in searches | - |

Note: Direct comparative values for all compounds were not consistently available in the search results. Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity.

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | Type | cLogP | Plasma Protein Binding | Oral Bioavailability | Key Feature | Reference |

| CP-154,526 | 1st Gen | ~7.2 | High | 27% (rat) | High lipophilicity | [1][8] |

| NBI-27914 | 1st Gen | High | High | - | Very lipophilic, remains in brain | [5] |

| DMP696 | 2nd Gen | 3.2 | 98.5% (rat) | - | Reduced lipophilicity | [1] |

| This compound | 2nd Gen | Lower | - | - | Improved solubility | [5] |

| Crinecerfont | 2nd Gen | Lower | - | - | Used in chronic stress models | [9][10] |

Note: cLogP is a calculated measure of lipophilicity. A lower value indicates less lipophilicity.

Experimental Protocols

The development of CRF1 antagonists relies on a suite of standardized in vitro and in vivo assays to determine potency, selectivity, efficacy, and pharmacokinetic properties.

CRF1 Receptor Binding Assays

This protocol is designed to determine the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To calculate the Ki or IC50 value of a test antagonist.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human CRF1 receptor.[6]

-

Radioligand: [125I]Sauvagine or [125I]-Tyr0 sauvagine, a high-affinity ligand for both CRF1 and CRF2 receptors.[3][6]

-

Test compounds (e.g., second-generation antagonists).

-

Standard non-peptide antagonist for comparison (e.g., Antalarmin).[11]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Preparation: A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated, usually for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known CRF1 ligand) from the total binding. The data are then plotted as percent inhibition versus the log concentration of the test compound, and the IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation)

This protocol assesses the ability of an antagonist to block the CRF-induced activation of the CRF1 receptor, which is coupled to a stimulatory G-protein (Gs) that activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[12]

-

Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.

-

Materials:

-

Whole cells expressing the CRF1 receptor (e.g., cultured rat anterior pituitary cells or transfected cell lines).[3]

-

CRF or a related agonist (e.g., urocortin 1).

-

Test antagonists.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).[13]

-

-

Methodology:

-

Cell Plating: Cells are seeded in multi-well plates and allowed to attach overnight.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

-

Stimulation: The CRF agonist is added at a fixed concentration (typically EC80) to stimulate cAMP production, and the cells are incubated for another 15-30 minutes.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a commercial assay kit according to the manufacturer's instructions.[13]

-

Data Analysis: The results are expressed as a percentage of the maximal agonist response. The IC50 value for the antagonist is determined by plotting the percent inhibition against the log concentration of the antagonist.

-

In Vivo Models for Anxiolytic and Antidepressant-like Effects

These models are used to evaluate the therapeutic potential of CRF1 antagonists in rodents.

-

Defensive Withdrawal Test:

-

Principle: This test assesses anxiety-like behavior in rats. An animal is placed in an open field containing a small, dark chamber. The time spent in the chamber versus exploring the open field is measured. Anxiolytic compounds increase the time spent in the open, more aversive area.

-

Procedure: A rat is administered the test compound (e.g., DMP696) or vehicle. After a set pre-treatment time, it is placed in the apparatus. Behavior is recorded for a period of 10-15 minutes.

-

Relevance: DMP696 has shown anxiolytic effects in this model, consistent with doses that achieve significant brain CRF1 receptor occupancy.[1]

-

-

Forced Swim Test:

-

Principle: This is a common screening test for potential antidepressant activity. Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds reduce the time spent immobile.

-

Procedure: Animals are treated with the antagonist (e.g., SSR125543 or DMP696) or vehicle, often over a subchronic or chronic period.[2] They are then subjected to the forced swim session, and their behavior is scored.

-

Relevance: Subchronic treatment with second-generation antagonists like DMP696 has been shown to reduce immobility in this test, suggesting antidepressant-like potential.[2]

-

-

Stress-Induced Relapse Model:

-

Principle: This model evaluates the potential of a compound to prevent the reinstatement of drug-seeking behavior triggered by stress. It is highly relevant for addiction research.

-

Procedure: Rats are trained to self-administer a drug (e.g., cocaine, heroin, alcohol). The drug-taking behavior is then extinguished by replacing the drug with saline. Once extinguished, a stressor (e.g., footshock) is applied to reinstate the drug-seeking behavior (e.g., lever pressing).

-

Relevance: Systemic administration of small-molecule CRF1 antagonists has been shown to block stress-induced reinstatement of seeking for multiple drugs of abuse, highlighting their potential in treating addiction.[2]

-

Visualizations: Pathways and Processes

CRF1 Receptor Signaling Pathways

The CRF1 receptor is pleiotropic, coupling to multiple intracellular signaling cascades depending on the cellular context.[12][14] The primary and best-characterized pathway involves the Gs protein, leading to cAMP production. However, it can also signal through Gq and Gi proteins.

Caption: Major intracellular signaling pathways activated by the CRF1 receptor.

General Workflow for CRF1 Antagonist Development

The development process follows a logical progression from initial high-throughput screening to detailed preclinical evaluation.

Caption: A generalized workflow for the discovery and preclinical development of a CRF1 antagonist.

First vs. Second Generation: A Physicochemical Comparison

The core distinction between the two generations lies in their physicochemical properties and the resulting pharmacokinetic consequences.

Caption: Relationship between physicochemical properties and pharmacokinetic outcomes for CRF1 antagonists.

Conclusion

The development of second-generation CRF1 antagonists represents a significant medicinal chemistry achievement, successfully addressing the critical pharmacokinetic flaws that limited their predecessors. By strategically reducing lipophilicity while preserving high potency, researchers have produced compounds with more "drug-like" properties, enabling renewed and more promising clinical evaluation.[1][5] The progress of molecules like this compound and crinecerfont into late-stage clinical trials for disorders such as congenital adrenal hyperplasia underscores the therapeutic potential of this class.[6][7]

Future research will likely continue to refine the selectivity and safety profiles of these antagonists. A deeper understanding of how different ligands can bias CRF1 receptor signaling toward specific intracellular pathways may open the door to developing antagonists with even more targeted therapeutic effects and fewer side effects.[2] The journey from the highly lipophilic first generation to the optimized second generation provides a clear and instructive case study in modern drug development, highlighting the crucial interplay between potency, physicochemical properties, and clinical viability.

References

- 1. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Corticotropin releasing factor-1 receptor antagonism associated with favorable outcomes of male reproductive health biochemical parameters [frontiersin.org]

- 8. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 13. Magic™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 14. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

Tildacerfont: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tildacerfont (also known as SPR001 and LY2371712) is an orally bioavailable, second-generation, nonsteroidal small molecule engineered as a potent and highly selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] It is under investigation for the treatment of rare endocrine disorders, primarily classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[4] By targeting the CRF1 receptor in the pituitary gland, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in adrenocorticotropic hormone (ACTH) secretion.[1][5] This mechanism addresses the underlying pathophysiology of CAH by decreasing the overproduction of adrenal androgens and steroid precursors.[6] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and summarizes key clinical findings and experimental methodologies.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule featuring a pyrazolopyrimidine core linked to a substituted thiazole and a morpholine ring.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine | [7] |

| CAS Number | 1014983-00-6 | [8] |

| Molecular Formula | C₂₀H₂₆ClN₅OS | [7] |

| SMILES String | CCC(CC)C1=CC(C)=NC2=C(C(C)=NN12)C3=C(N=C(S3)N4CCOCC4)Cl | [8] |

| Synonyms | SPR001, LY-2371712 | [2][8] |

Physicochemical and Pharmacokinetic Properties

This compound was developed to improve upon first-generation CRF1 antagonists, which were limited by high lipophilicity and unfavorable pharmacokinetic profiles.[9] this compound has lower lipophilicity and a more predictable pharmacokinetic profile.[9][10]

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 419.97 g/mol | [11] |

| Appearance | Light yellow to yellow solid | MedChemExpress |

| Predicted logP | 4.93 | [11] |

| Predicted pKa (Strongest Basic) | 3.41 | [11] |

| Solubility (DMSO) | 4.2 - 10 mg/mL | MedChemExpress |

| Storage | Powder: -20°C; In solvent: -80°C | [8] |

Table 2.2: Pharmacokinetic Parameters of this compound (Tablet Formulation)

| Parameter | Value | Source(s) |

| Bioavailability | Orally bioavailable | [5][7] |

| Half-life (t½) | ~60 hours | [10] |

| Time to Max Concentration (Tₘₐₓ) | 3 - 6 hours | [10] |

| Metabolism Interaction | Moderate CYP3A4 inhibitor | [2] |

| Formulation Notes | Tablet formulation provides a more consistent pharmacokinetic profile compared to powder-in-capsule, with reduced variability in AUC and Cₘₐₓ. | [10] |

| Special Populations | Cleared more rapidly in children than in adults. | [12] |

Mechanism of Action and Signaling Pathway

This compound's therapeutic effect is derived from its direct antagonism of the CRF1 receptor, a key regulator of the HPA axis.

In conditions like Congenital Adrenal Hyperplasia (CAH), genetic defects in steroidogenesis (e.g., 21-hydroxylase deficiency) impair cortisol production.[6] This lack of cortisol disrupts the negative feedback loop to the hypothalamus and pituitary, leading to excessive secretion of corticotropin-releasing factor (CRF) and subsequently, ACTH.[5][6] Chronically elevated ACTH stimulates the adrenal cortex, causing hyperplasia and shunting of steroid precursors toward the androgen synthesis pathway.[6]

This compound binds with high affinity to CRF1 receptors located on the corticotrophs of the anterior pituitary gland.[3][6] This binding competitively inhibits the action of endogenous CRF, thereby normalizing ACTH secretion.[1][5] The reduction in ACTH levels decreases the stimulus on the adrenal glands, leading to a significant reduction in the production of key adrenal androgens and precursors, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP).[6][13]

Preclinical and Clinical Efficacy

Preclinical studies demonstrated that this compound effectively binds to CRF1 receptors and blocks CRF-stimulated functions, reducing ACTH and adrenal androgen production.[9][13] This foundational work led to a series of Phase 1 and Phase 2 clinical trials.

Clinical studies in adult patients with classic CAH have consistently shown that this compound can significantly reduce key biomarkers of the disease. In a 12-week, Phase 2a study (SPR001-202), once-daily administration of 400 mg this compound in patients with poor baseline disease control resulted in substantial reductions from baseline in ACTH, 17-OHP, and A4.[14]

Table 4.1: Summary of Biomarker Reduction in Phase 2a Study (SPR001-202)

| Biomarker | Mean Reduction from Baseline | Maximum Mean Reduction | Source(s) |

| ACTH | -74% | -84% | |

| 17-OHP | -82% | -82% | |

| Androstenedione (A4) | -55% | -79% |

Furthermore, by the end of the 12-week treatment period, 60% of patients with elevated baseline ACTH and 40% with elevated A4 saw their levels normalize.[13] this compound was generally reported as safe and well-tolerated across multiple studies.[3]

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of this compound involves a multi-step process culminating in the coupling of key heterocyclic intermediates. A representative pathway is described in public filings.

Methodology:

-

Coupling Reaction: 7-(1-ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine is reacted with 2,4-dichlorothiazole in the presence of a copper(I) chloride (CuCl) catalyst, 1,10-phenanthroline, and cesium carbonate in 2-MeTHF solvent. The mixture is heated under a nitrogen atmosphere.

-

Morpholine Addition: The resulting intermediate, 7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine, is then reacted with morpholine. The reaction is typically heated to reflux for several hours.

-

Workup and Isolation: After cooling, the reaction mixture is diluted with solvent and water. The crude product is isolated by filtration.

-

Purification: The crude this compound is purified via recrystallization, typically from 2-propanol, to yield the final, high-purity active pharmaceutical ingredient.

Clinical Trial Protocol (Phase 2 Dose-Finding Example)

The following outlines a typical workflow for a Phase 2 dose-escalation study (e.g., SPR001-201) designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of this compound, a Small-Molecule CRF1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrinenews.endocrine.org [endocrinenews.endocrine.org]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Facebook [cancer.gov]

- 6. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C20H26ClN5OS | CID 134694266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Spruce Biosciences Announces Positive Results from 12-week, Phase 2a Study of this compound in Adults with Congenital Adrenal Hyperplasia [prnewswire.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]

- 13. caresfoundation.org [caresfoundation.org]

- 14. Spruce Biosciences Presents Phase 1 and 2 Data for this compound in Adults with Congenital Adrenal Hyperplasia from Endocrine Society’s 2021 Annual Meeting | Spruce Biosciences [investors.sprucebio.com]

Methodological & Application

Application Notes and Protocols for Tildacerfont in Clinical Research

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for tildacerfont as investigated in clinical trials for conditions such as classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).

Mechanism of Action

This compound is a potent, selective, nonsteroidal oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[1][2] In pathological conditions like CAH, a deficiency in cortisol production leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This results in an overproduction of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[3] Elevated ACTH stimulates the adrenal glands, leading to an accumulation of cortisol precursors and their subsequent conversion into excess androgens.[3] this compound works by binding to and blocking CRF1 receptors in the pituitary gland, which in turn reduces ACTH secretion.[1][4] This reduction in ACTH helps to decrease the overproduction of adrenal androgens, offering a potential therapeutic approach to manage the symptoms of androgen excess and potentially reduce the required doses of glucocorticoids.[1][3]

Dosage and Administration in Clinical Trials

This compound has been evaluated in several clinical trials at various dosages and administration schedules. The following tables summarize the dosing regimens used in key studies for CAH and PCOS.

Table 1: this compound Dosage in Adult Classic Congenital Adrenal Hyperplasia (CAH) Clinical Trials

| Study | Dosage | Frequency | Duration | Patient Population |

| Study 201 (Phase 2a) | 200 mg, escalating to 600 mg, then 1000 mg | Once Daily (QD) | 2 weeks at each dose level | Adults with 21-hydroxylase deficiency (21OHD) CAH on stable glucocorticoid regimen.[3] |

| 100 mg or 200 mg | Twice Daily (BID) | 2 weeks | Adults with 21OHD CAH on stable glucocorticoid regimen.[3] | |

| Study 202 (Phase 2a) | 400 mg | Once Daily (QD) | 12 weeks | Adults with 21OHD CAH on stable glucocorticoid regimen.[3][4] |

| CAHmelia-203 (Phase 2b) | 50 mg, 100 mg, or 200 mg | Once Daily (QD) | 12 weeks (placebo-controlled), followed by dose escalation and open-label extension | Adults with classic CAH and highly elevated androstenedione (A4) levels.[5][6] |

| CAHmelia-204 (Phase 2b) | 200 mg | Once Daily (QD) | 24 weeks (placebo-controlled), followed by a 52-week open-label period | Adults with classic CAH on supraphysiologic glucocorticoid doses with normal or near-normal A4 levels.[6][7] |

Table 2: this compound Dosage in Pediatric Classic Congenital Adrenal Hyperplasia (CAH) Clinical Trials

| Study | Dosage | Frequency | Duration | Patient Population |

| Phase 2 Study | Not specified | Not specified | Not specified | Children aged 2 to 17 years with CAH.[8] |

Table 3: this compound Dosage in Polycystic Ovary Syndrome (PCOS) Clinical Trials

| Study | Dosage | Frequency | Duration | Patient Population |

| NCT05370521 (Phase 2) | 50 mg, escalating to 100 mg, then 200 mg | Once Daily (QD) | 4 weeks at each dose level (total 12 weeks) | Women with PCOS and elevated adrenal androgens (assessed by DHEAS levels).[9] |

Experimental Protocols

The following protocols are synthesized from the methodologies described in the clinical trials of this compound.

Protocol 1: Phase 2a Dose-Escalation Study in Adults with CAH (Based on Study 201)

1. Objective: To evaluate the safety, tolerability, and efficacy of multiple ascending doses of this compound in reducing ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4) in adults with classic CAH.[1]

2. Study Design: Open-label, multicenter, multiple-dose, dose-escalation study.[3]

3. Participant Eligibility:

- Adults with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.

- On a stable glucocorticoid and, if applicable, mineralocorticoid regimen for at least 30 days prior to and during the study.[3][10]

4. Treatment Regimen:

- Cohort A (Once Daily): Participants receive oral this compound 200 mg QD for 2 weeks, followed by 600 mg QD for 2 weeks, and then 1000 mg QD for 2 weeks. Doses are taken at bedtime (approximately 10 pm).[3]

- Cohorts B and C (Twice Daily): Participants receive this compound 200 mg BID or 100 mg BID, respectively, for 2 weeks, with doses at approximately 10 am and 10 pm.[3]

5. Sample Collection and Analysis:

- Blood samples are collected at baseline and at specified intervals during each dosing period.

- Samples are typically collected in the morning (around 8 am) before the morning glucocorticoid dose.[3]

- Serum levels of ACTH, 17-OHP, and A4 are measured using methods like liquid chromatography-tandem mass spectrometry.[4]

6. Efficacy and Safety Assessments:

- Efficacy: Changes from baseline in ACTH, 17-OHP, and A4 levels are the primary efficacy endpoints.[1]

- Safety: Monitored through adverse event reporting and laboratory assessments.[1]

Start [label="Screening & Enrollment", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Baseline [label="Baseline Assessment\n(Hormone Levels)"];

Dosing_200 [label="this compound 200mg QD\n(2 weeks)"];

Assessment_1 [label="Hormone Level Assessment"];

Dosing_600 [label="this compound 600mg QD\n(2 weeks)"];

Assessment_2 [label="Hormone Level Assessment"];

Dosing_1000 [label="this compound 1000mg QD\n(2 weeks)"];

Assessment_3 [label="Hormone Level Assessment"];

End [label="End of Study", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Baseline;

Baseline -> Dosing_200;

Dosing_200 -> Assessment_1;

Assessment_1 -> Dosing_600;

Dosing_600 -> Assessment_2;

Assessment_2 -> Dosing_1000;

Dosing_1000 -> Assessment_3;

Assessment_3 -> End;

}

Protocol 2: Randomized, Double-Blind, Placebo-Controlled Study in Adults with CAH (Based on CAHmelia-204)

1. Objective: To evaluate the efficacy and safety of this compound in reducing supraphysiologic glucocorticoid use in adults with classic CAH.[7]

2. Study Design: A randomized, double-blind, placebo-controlled study followed by an open-label extension.[7]

3. Participant Eligibility:

- Adults with classic CAH on a stable, supraphysiologic dose of glucocorticoids (e.g., ≥30 mg/day and ≤60 mg/day hydrocortisone equivalent).[7]

- Androstenedione (A4) levels within a specified range (e.g., ≤ 2.5x upper limit of normal).[7]

4. Treatment Protocol:

- Part 1 (Double-Blind, 24 weeks): Participants are randomized to receive either this compound (e.g., 200 mg QD) or a placebo.[6]

- Part 2 (Open-Label, 52 weeks): All participants receive open-label this compound.[10]

- Glucocorticoid Tapering: During the trial, glucocorticoid doses may be tapered according to a pre-specified algorithm if adrenal androgen control is maintained.[6]

5. Primary Endpoint: The primary outcome is the absolute change in daily glucocorticoid dose from baseline at the end of the placebo-controlled period (e.g., week 24).[6]

6. Long-term Extension: An optional open-label extension may be offered for up to 240 weeks to assess long-term safety and efficacy.[7][10]

References

- 1. endocrinenews.endocrine.org [endocrinenews.endocrine.org]

- 2. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH | Spruce Biosciences [investors.sprucebio.com]

- 3. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. investors.sprucebio.com [investors.sprucebio.com]

- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/52374 [onderzoekmetmensen.nl]

- 6. Spruce Biosciences Completes Enrollment in CAHmelia-204 Study for Adult Classic Congenital Adrenal Hyperplasia | Spruce Biosciences [investors.sprucebio.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. This compound for Congenital Adrenal Hyperplasia · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Tildacerfont Formulation Bioavailability: A Comparative Analysis of Tablet and Capsule Formulations

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed comparison of the bioavailability of tildacerfont administered as a tablet versus a powder-in-capsule (PIC) formulation. This compound is a second-generation, potent, and selective nonsteroidal oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[1][2] Understanding the pharmacokinetic profiles of different oral dosage forms is critical for optimizing clinical efficacy and patient outcomes. This document summarizes key pharmacokinetic data from a comparative bioavailability study and provides representative experimental protocols for conducting such a study.

Introduction

This compound is under development for the treatment of conditions characterized by elevated adrenocorticotropic hormone (ACTH) levels, such as congenital adrenal hyperplasia (CAH).[1][3] The formulation of an oral drug product can significantly influence its absorption and systemic exposure, thereby affecting its therapeutic efficacy and safety profile. Early formulations of this compound included a powder-in-capsule (PIC) preparation. Subsequently, a tablet formulation was developed to potentially improve the pharmacokinetic profile. This document details the findings of a clinical study comparing the bioavailability of these two formulations.

Data Presentation

A Phase 1, randomized, balanced, open-label, crossover study was conducted in 42 healthy adults to compare the relative bioavailability of a single 200 mg oral dose of this compound administered as a powder-in-capsule (PIC) formulation and a low-drug load tablet formulation in the fed state.[1][2][4][5] The key pharmacokinetic parameters from this study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound Tablet vs. Capsule Formulation

| Parameter | Tablet Formulation (200 mg) | Capsule (PIC) Formulation (200 mg) | Key Findings |

| AUC | Bioequivalent | Bioequivalent | Overall drug exposure is comparable between the two formulations.[1] |

| Cmax | ~20% higher | - | The peak plasma concentration is moderately higher with the tablet formulation.[1] |

| Tmax (median [range]) | 3 hours[6] | 6 hours [4.5, 24] | The tablet formulation reaches peak plasma concentration more rapidly and consistently.[1] |

| Half-life (t1/2) | ~60 hours | Not specified, but concentrations declined in a multi-exponential manner | The tablet formulation exhibits a long half-life.[1] |

Table 2: Variability of Pharmacokinetic Parameters

| Parameter | Tablet Formulation | Capsule (PIC) Formulation | Key Findings |

| AUC CV% | 69-72% | 54-122% | The tablet formulation shows reduced variability in overall exposure.[1] |

| Cmax CV% | 69-72% | 54-122% | The tablet formulation demonstrates significantly lower inter-individual variability in peak plasma concentrations.[1] |

Experimental Protocols

The following sections describe representative protocols for a bioavailability study comparing two oral formulations of a drug like this compound, based on the available information and standard regulatory guidelines.

Study Design and Participants

A randomized, open-label, two-period, two-sequence, crossover study design is a robust method for comparing the bioavailability of two formulations.

-

Participants: A sufficient number of healthy adult volunteers (e.g., n=42 as in the this compound study) are recruited.[1][2][4][5]

-

Inclusion Criteria (Representative):

-

Healthy adult males and/or non-pregnant, non-lactating females.

-

Age between 18 and 55 years.

-

Body Mass Index (BMI) within a specified range (e.g., 18-30 kg/m ²).

-

Willingness to provide written informed consent.

-

-

Exclusion Criteria (Representative):

-

History of clinically significant medical conditions.

-

Use of any prescription or over-the-counter medications within a specified period before the study.

-

History of alcohol or drug abuse.

-

Known hypersensitivity to the study drug or related compounds.

-

-

-

Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Tablet then Capsule, or Capsule then Tablet).

Dosing and Washout Period

-

Dosing: A single oral dose of each formulation (e.g., 200 mg this compound) is administered to the participants in each study period.[1][2][4][5] Administration in the fed state involves a standardized meal prior to dosing.

-

Washout Period: A washout period of sufficient duration is implemented between the two treatment periods to ensure complete elimination of the drug from the body before the administration of the second formulation. Given the long half-life of this compound (~60 hours), a washout period of at least 5-10 half-lives would be appropriate (e.g., 14-28 days).

Pharmacokinetic Blood Sampling

-

Sample Collection: Blood samples are collected from each participant at predefined time points to characterize the plasma concentration-time profile of the drug.

-

Representative Sampling Schedule:

-

Pre-dose (0 hours)

-

Post-dose at frequent intervals during the absorption phase (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).

-

Less frequent intervals during the elimination phase (e.g., 24, 48, 72, 96, 120, 144 hours).

-

-

Sample Processing: Blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

Bioanalytical Method

A validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used for the quantitative determination of the drug concentration in plasma samples. The method should be validated according to regulatory guidelines (e.g., FDA or EMA guidelines) for accuracy, precision, selectivity, sensitivity, and stability.

Pharmacokinetic and Statistical Analysis

-

Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each participant and formulation:

-

Area Under the Curve (AUC) from time zero to the last measurable concentration (AUCt) and extrapolated to infinity (AUCinf).

-

Maximum Plasma Concentration (Cmax).

-

Time to Maximum Plasma Concentration (Tmax).

-

Terminal elimination half-life (t1/2).

-

-

Statistical Analysis: Analysis of Variance (ANOVA) is performed on the log-transformed AUC and Cmax values to assess for significant differences between the two formulations. Bioequivalence is typically concluded if the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax fall within the range of 80-125%.

Visualizations

Signaling Pathway

This compound is an antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The binding of CRF to the CRF1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the synthesis and release of ACTH from the pituitary gland.[7][8] this compound blocks this initial step.

References

- 1. e-b-f.eu [e-b-f.eu]

- 2. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of this compound, a Small-Molecule CRF1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. FDA Issues Draft Guidance on Bioequivalence Studies Specifically for ANDAs - [carlsoncaspers.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. bioanalysisforum.jp [bioanalysisforum.jp]

Application Notes and Protocols for In Vitro CRF1 Receptor Binding Assays of Tildacerfont

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tildacerfont (also known as SPR001 or LY2371712) is a potent, selective, and orally bioavailable second-generation nonsteroidal antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] This signaling cascade ultimately results in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1] In conditions such as congenital adrenal hyperplasia (CAH), excess ACTH drives the overproduction of adrenal androgens.[1]

This compound is being developed to treat endocrine disorders like CAH by binding to and inhibiting the CRF1 receptor in the pituitary, thereby reducing ACTH secretion and controlling adrenal androgen excess.[1][6][7][8][9] These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and functional antagonism of this compound at the human CRF1 receptor. The primary assays described are a competitive radioligand binding assay to determine the binding affinity (Ki) and a cell-based functional assay to measure the inhibition of CRF-stimulated cAMP production (IC50).

Data Presentation

The following table summarizes representative quantitative data for CRF1 receptor antagonists from in vitro assays. While specific preclinical binding data for this compound is not publicly available, the data for other well-characterized CRF1 antagonists are presented for comparative purposes.

| Compound | Assay Type | Receptor Source | Radioligand | Parameter | Value (nM) | Reference |

| Verucerfont | Radioligand Binding | Recombinant human CRF1 | [125I]-Sauvagine | IC50 | ~6.1 | [10] |

| CRA1000 | Radioligand Binding | Rat CRF1 in COS-7 cells | [125I]-ovine CRF | IC50 | 30 | [3] |

| CRA1001 | Radioligand Binding | Rat CRF1 in COS-7 cells | [125I]-ovine CRF | IC50 | 38 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Protocol 1: CRF1 Receptor Competitive Radioligand Binding Assay

This protocol details a filtration-based competitive binding assay to determine the affinity (Ki) of this compound for the human CRF1 receptor.

1. Materials and Reagents

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRF1 receptor (CHO-hCRF1).

-

Radioligand: [125I]-Sauvagine or [125I]-ovine CRF (PerkinElmer or other suitable vendor).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled CRF1 ligand (e.g., 1 µM Astressin or unlabeled CRF).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Equipment: 96-well plate shaker, vacuum filtration manifold, gamma counter.

2. Experimental Procedure

-

Membrane Preparation:

-

Thaw frozen CHO-hCRF1 cell membrane aliquots on ice.

-

Homogenize the membranes in ice-cold binding buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Dilute the membrane preparation in binding buffer to achieve a final concentration of 5-20 µg of protein per well.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in binding buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 µM to 1 pM).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration near its Kd, e.g., 0.1-0.3 nM), and 100 µL of the diluted membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 1 µM Astressin), 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

-

This compound Competition: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

-

-

Incubation:

-

Incubate the plate for 90-120 minutes at room temperature with gentle agitation on a plate shaker.[11]

-

-

Filtration and Washing:

-

Rapidly transfer the contents of the assay plate to the pre-soaked filter plate using a cell harvester.

-

Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[11]

-

-

Counting:

-

Dry the filter plate.

-

Add scintillation fluid to each well (if using a microplate scintillation counter) or place the filter mat in a gamma counter.

-

Quantify the radioactivity in counts per minute (CPM).

-

3. Data Analysis

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: CRF-Stimulated cAMP Functional Assay

This protocol describes a cell-based assay to measure the ability of this compound to antagonize CRF-stimulated cAMP production in cells expressing the human CRF1 receptor.

1. Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.

-

Agonist: Corticotropin-releasing factor (CRF) or Sauvagine.

-

Antagonist: this compound.

-

Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F-12) supplemented with FBS, antibiotics, and a selection agent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[12]

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels, such as a Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA-based kit.

-

Equipment: Cell culture incubator, 96- or 384-well cell culture plates, multi-well plate reader compatible with the chosen cAMP detection kit.

2. Experimental Procedure

-

Cell Seeding:

-

Seed the CHO-hCRF1 cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of CRF in assay buffer at a concentration that elicits a submaximal response (EC80), which should be determined in a prior agonist dose-response experiment.

-

-

Antagonist Treatment:

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptor.

-

-

Agonist Stimulation:

-

Add the CRF solution (at the pre-determined EC80 concentration) to all wells except the basal control wells (which receive only assay buffer).

-

Incubate the plate for 30 minutes at 37°C.[13]

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

3. Data Analysis

-

Generate a cAMP standard curve according to the kit instructions.

-

Convert the raw data from the plate reader (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.

-

Normalize the data by setting the basal cAMP level (no CRF stimulation) as 0% and the maximal CRF-stimulated level (no antagonist) as 100%.

-

Plot the percentage of inhibition of the CRF response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CRF-stimulated cAMP production.

References

- 1. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Spruce Biosciences Announces Positive Results from 12-week, Phase 2a Study of this compound in Adults with Congenital Adrenal Hyperplasia | Spruce Biosciences [investors.sprucebio.com]

- 8. Spruce Biosciences Announces Positive Results from 12-week, Phase 2a Study of this compound in Adults with Congenital Adrenal Hyperplasia [prnewswire.com]

- 9. Spruce Biosciences Announces Positive Results from 12-week, Phase 2a Study of this compound in Adults with Congenital Adrenal Hyperplasia | Spruce Biosciences [investors.sprucebio.com]

- 10. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. clinicaltrials.eu [clinicaltrials.eu]

Application Notes and Protocols for Long-term Tildacerfont Administration in Research

Introduction

Tildacerfont (also known as SPR001) is an investigational, oral, nonsteroidal, second-generation corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is being developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD).[3][4] CAH is a genetic disorder that impairs cortisol production, leading to excessive adrenocorticotropic hormone (ACTH) secretion and consequent overproduction of adrenal androgens.[5][6] Standard treatment involves lifelong supraphysiologic doses of glucocorticoids (GCs) to suppress ACTH, which can lead to significant long-term side effects.[1] this compound offers a potential alternative by directly targeting the CRF1 receptor in the pituitary to reduce ACTH secretion, thereby aiming to control androgen excess and potentially allowing for a reduction in GC dosage.[1][7]

These application notes provide a summary of the administration protocols, key quantitative data from clinical studies, and methodologies for researchers investigating the long-term effects of this compound.

Mechanism of Action

In CAH, the deficiency in cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis.[5] This results in increased secretion of corticotropin-releasing factor (CRF) from the hypothalamus, which stimulates the pituitary gland to produce excess ACTH.[3] this compound acts by selectively binding to and blocking CRF1 receptors on the corticotroph cells of the pituitary gland.[1][5] This antagonism inhibits the stimulatory effect of CRF, leading to a reduction in ACTH secretion.[5] The decrease in ACTH subsequently reduces the overstimulation of the adrenal cortex, leading to lower production of adrenal androgens like androstenedione (A4) and their precursors, such as 17-hydroxyprogesterone (17-OHP).[1][3]

Quantitative Data from Clinical Research

The following tables summarize data from key Phase 2 clinical trials investigating this compound in adults with classic CAH.

Table 1: Summary of Key Phase 2 Clinical Trials of this compound

| Study ID | Phase | Study Design | Patient Population | Dosing Regimens | Duration | Key Objectives |

|---|---|---|---|---|---|---|

| SPR001-201 (Study 1) [3][4] | 2a | Open-label, dose-escalation | Adults with 21OHD | 200 mg, 600 mg, 1000 mg QD; 100 mg, 200 mg BID | 2 weeks per dose | Evaluate safety, efficacy, and pharmacokinetics. |

| SPR001-202 (Study 2) [3][4] | 2 | Open-label | Adults with 21OHD | 400 mg QD | 12 weeks | Evaluate safety and efficacy of a fixed dose. |

| CAHmelia-203 | 2b | Placebo-controlled | Adults with poor disease control (elevated A4) | Dose-ranging | 12 weeks | Assess dose response on A4 reduction. (Failed to meet primary endpoint) |

| CAHmelia-204 [8][9] | 2b | Randomized, double-blind, placebo-controlled | Adults with good disease control | 200 mg QD | 24 weeks (followed by 52-week open-label extension) | Evaluate the ability to reduce GC dose. (Failed to meet primary endpoint) |

| CAHptain-205 [10] | 2 | Open-label | Children (2-17 years) with CAH | Weight-adjusted doses | 12 weeks | Characterize safety, pharmacokinetics, and efficacy. |

Table 2: Efficacy of this compound in Phase 2 Trials (Patients with Poor Disease Control at Baseline)

| Study ID | Parameter | Mean Reduction from Baseline | Normalization Achieved |

|---|---|---|---|

| SPR001-201 (Study 1) [3][4] | ACTH | -28.4% to -59.4% | N/A |

| 17-OHP | +0.3% to -38.3% | N/A | |

| A4 | -18.1% to -24.2% | N/A | |

| SPR001-202 (Study 2) [3][6][11] | ACTH | ~80% to 84% (max) | 60% of patients |

| 17-OHP | ~80% to 82% (max) | N/A |

| | A4 | ~79% (max) | 40% of patients |

Table 3: Safety and Tolerability of this compound

| Adverse Events (AEs) | Frequency (Pooled Data from Studies 201 & 202)[3][4][7] | Severity |

|---|---|---|

| Any AE | 53.6% of patients | Mostly mild to moderate |

| Headache | 7.1% | Mild to moderate |

| Upper Respiratory Tract Infection | 7.1% | Mild to moderate |

| Serious AEs (Treatment-Related) | None reported | N/A |

Experimental Protocols

The following is a generalized protocol for a long-term clinical study of this compound, based on the designs of the CAHmelia trials.[8][10]

1. Study Objective:

-

Primary: To evaluate the efficacy of long-term this compound administration in reducing supraphysiologic GC doses while maintaining control of adrenal androgens (e.g., A4).

-

Secondary: To assess the long-term safety and tolerability of this compound, and to monitor changes in key biomarkers (ACTH, 17-OHP) and clinical outcomes.

2. Subject Selection:

-

Inclusion Criteria:

-

Adults (or pediatrics for specific cohorts) with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.

-

On a stable supraphysiologic dose of GCs for at least 30 days prior to baseline.

-

For GC reduction studies, subjects should have good disease control at baseline (A4 ≤ 2x upper limit of normal).[3]

-

For androgen reduction studies, subjects should have poor disease control (A4 > 2x upper limit of normal).[3]

-

-

Exclusion Criteria:

3. Study Design:

-

A multi-center, randomized, double-blind, placebo-controlled period followed by an open-label extension.

-

Phase 1 (Blinded): 24 weeks. Subjects randomized to receive either oral this compound (e.g., 200 mg QD) or a matching placebo.

-

Phase 2 (Open-Label Extension): Up to 240 weeks.[8][12] All subjects receive open-label this compound.

4. Administration and Dosing:

-

Drug Formulation: Oral tablet.[12]

-

Administration: Taken once daily (QD).

-

Glucocorticoid Management:

-

During the blinded phase, GC doses are tapered according to a pre-defined algorithm if A4 levels remain controlled.

-

During the open-label phase, GC dose reduction continues to the lowest possible physiologic level while maintaining androgen control.

-

Patients must be educated on stress dosing of GCs to prevent adrenal crisis.

-

5. Assessments and Monitoring:

-

Screening Visit: Confirm eligibility, obtain informed consent, and perform baseline assessments.

-

Baseline (Day 1): Collect samples for hormone analysis (ACTH, 17-OHP, A4) at approximately 8:00 a.m. before the morning GC dose.[3]

-

Treatment Visits: Occur at regular intervals (e.g., Weeks 2, 4, 8, 12, 24, and then every 12-24 weeks).

-

Efficacy: Morning blood draws for hormone biomarkers. Salivary hormone measurements may also be used as a non-invasive alternative.[11]

-

Safety: Monitor for adverse events (AEs), vital signs, ECGs, and standard clinical laboratory values (hematology, chemistry).[3]

-

Other: For male patients, testicular ultrasounds to assess testicular adrenal rest tumors (TARTs).[3]

-

This compound has been investigated as a targeted therapy for CAH, demonstrating an ability to reduce key hormones like ACTH and A4 in short-term studies, particularly in patients with poor baseline disease control.[3][6] Long-term administration protocols have focused on its potential to enable the reduction of chronic supraphysiologic glucocorticoid therapy, a primary goal in managing CAH.[1][8] However, later-stage trials (CAHmelia-203 and -204) did not meet their primary endpoints, highlighting challenges that may include patient compliance or the need for different dosing strategies.[9] Despite these setbacks, the data from Phase 2 studies provide valuable protocols for the administration and monitoring of CRF1 receptor antagonists in a research setting. Future research may explore higher or more frequent dosing to achieve desired efficacy in long-term CAH management.[9]

References

- 1. endocrinenews.endocrine.org [endocrinenews.endocrine.org]

- 2. This compound - Spruce Biosciences - AdisInsight [adisinsight.springer.com]

- 3. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. This compound for the Treatment of Patients With Classic Congenital Adrenal Hyperplasia: Results From a 12-Week Phase 2 Clinical Trial in Adults With Classic CAH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH | Spruce Biosciences [investors.sprucebio.com]

- 11. investors.sprucebio.com [investors.sprucebio.com]

- 12. clinicaltrials.eu [clinicaltrials.eu]

Troubleshooting & Optimization

Why did the Tildacerfont CAHmelia-203 study not meet its primary endpoint?

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the Tildacerfont CAHmelia-203 clinical trial for classic congenital adrenal hyperplasia (CAH). The content addresses why the study did not meet its primary endpoint and offers troubleshooting guidance for related experimental design.

Frequently Asked Questions (FAQs)

Q1: What was the primary endpoint of the CAHmelia-203 study?

The primary endpoint of the CAHmelia-203 study was the assessment of a dose-response relationship for the change in androstenedione (A4) from baseline to week 12 of treatment with this compound compared to placebo.[1][2][3][4]

Q2: Why did the CAHmelia-203 study not meet its primary endpoint?

The CAHmelia-203 study did not achieve its primary efficacy endpoint because it failed to demonstrate a statistically significant dose-dependent reduction in androstenedione (A4) levels at week 12.[1][2][3][4] The 200mg once-daily dose of this compound showed a placebo-adjusted reduction from baseline in A4 of -2.6%, which was not statistically significant.[1][4]